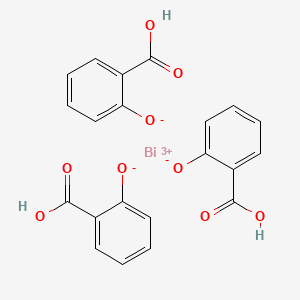

Bismuth salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is widely recognized for its medicinal properties, particularly in treating gastrointestinal issues such as nausea, heartburn, indigestion, upset stomach, and diarrhea . This compound combines the anti-inflammatory properties of salicylic acid with the antimicrobial and antacid properties of bismuth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of bismuth subsalicylate involves the reaction of bismuth oxide with salicylic acid. The process typically includes the following steps :

Crushing Bismuth Oxide: Bismuth oxide is crushed to a specified average particle size.

Reaction with Salicylic Acid: The crushed bismuth oxide is gradually added to a heated aqueous solution of salicylic acid. The reaction is carried out under controlled temperature conditions, away from sunlight, and in a sealed environment.

Filtration and Drying: After the reaction is complete, the product is filtered and dried to obtain bismuth subsalicylate.

Industrial Production Methods

In industrial settings, the production of bismuth subsalicylate follows similar steps but on a larger scale. The process is optimized to reduce the oxidation of bismuth and ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Bismuth subsalicylate undergoes various chemical reactions, including:

Hydrolysis: In the stomach, bismuth subsalicylate hydrolyzes into bismuth and salicylic acid.

Oxidation and Reduction: Salicylic acid, a component of bismuth subsalicylate, can undergo oxidation and reduction reactions.

Substitution: Salicylic acid can participate in substitution reactions, particularly in the formation of esters and other derivatives.

Common Reagents and Conditions

Hydrolysis: Water and acidic conditions in the stomach.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like sodium borohydride.

Substitution: Alcohols and acids for esterification reactions.

Major Products

Hydrolysis: Bismuth and salicylic acid.

Oxidation: Various oxidized derivatives of salicylic acid.

Reduction: Reduced forms of salicylic acid.

Substitution: Esters and other substituted derivatives of salicylic acid.

Applications De Recherche Scientifique

Bismuth subsalicylate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis of derivatives.

Biology: Studied for its role in plant defense mechanisms and stress responses.

Medicine: Widely used in over-the-counter medications for gastrointestinal relief.

Industry: Utilized in the production of skincare products due to its anti-inflammatory properties.

Mécanisme D'action

Bismuth subsalicylate exerts its effects through multiple mechanisms :

Anti-inflammatory Action: Salicylic acid inhibits the cyclooxygenase enzyme, reducing the formation of pro-inflammatory prostaglandins.

Antimicrobial Action: Bismuth ions have antimicrobial properties, disrupting the cell walls of bacteria.

Antacid Action: Bismuth subsalicylate neutralizes stomach acid, providing relief from heartburn and indigestion.

Comparaison Avec Des Composés Similaires

Bismuth subsalicylate is unique due to its combination of salicylic acid and bismuth, offering a broad spectrum of therapeutic effects. Similar compounds include :

Aspirin (Acetylsalicylic Acid): Primarily used for its anti-inflammatory and analgesic properties.

Methyl Salicylate: Used as a flavoring agent and in topical pain relief products.

Magnesium Salicylate: Used as an analgesic and anti-inflammatory agent.

Choline Salicylate: Used in oral gels for pain relief.

Diflunisal: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic properties.

Each of these compounds has unique properties and applications, but bismuth subsalicylate stands out for its combined gastrointestinal, anti-inflammatory, and antimicrobial effects.

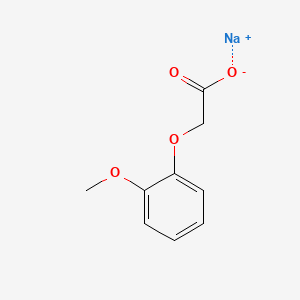

Propriétés

Numéro CAS |

19034-57-2 |

|---|---|

Formule moléculaire |

C21H15BiO9 |

Poids moléculaire |

620.3 g/mol |

Nom IUPAC |

bismuth;2-carboxyphenolate |

InChI |

InChI=1S/3C7H6O3.Bi/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

Clé InChI |

REKWPXFKNZERAA-UHFFFAOYSA-K |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Bi+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)